molecular formula C13H18BN3O2S B6342343 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1312942-11-2

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342343
CAS No.: 1312942-11-2
M. Wt: 291.2 g/mol
InChI Key: BTWZQAYDKDXNLY-UHFFFAOYSA-N
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Description

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Methylimidazol-1-yl)thiazole with boronic acid derivatives under specific conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst, which facilitates the transfer of the boronic ester group to the substrate. This process is crucial in cross-coupling reactions, where the boronic ester acts as a nucleophile, forming a new carbon-carbon bond with the electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid pinacol ester
  • Phenylboronic acid pinacol ester
  • **4-Methylphenylboronic acid pin

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2S/c1-9-15-6-7-17(9)11-16-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWZQAYDKDXNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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